molecular formula C11H12N6O3 B5877617 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 5746-65-6

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5877617
CAS No.: 5746-65-6
M. Wt: 276.25 g/mol
InChI Key: DJJMBPKLZDFFIV-UHFFFAOYSA-N
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Description

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-propyl-2H-tetrazole ring via a nitrogen atom. The presence of both a nitro group and the tetrazole ring makes this compound a valuable intermediate in medicinal chemistry and drug discovery research. Tetrazole derivatives are well-known bioisosteres for carboxylic acids and other functional groups, often employed to modify a compound's pharmacokinetics, metabolic stability, and binding affinity . Research Applications and Value: This compound is primarily used in chemical synthesis as a key building block. Researchers utilize it to develop novel chemical entities, particularly in constructing more complex molecules for biological screening. The tetrazole ring is a privileged scaffold in medicinal chemistry, found in compounds with a range of biological activities. For instance, closely related tetrazole-benzamide compounds have been investigated for their potential as antibacterial agents, highlighting the relevance of this structural class in developing new anti-infectives . The nitro group on the benzamide ring offers a versatile synthetic handle for further functionalization, such as reduction to an aniline, enabling the exploration of diverse chemical space. Handling and Compliance: this compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety and chemical hygiene practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJMBPKLZDFFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972944
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-65-6
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Nitro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic approach to 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the disconnection of the amide bond. This primary disconnection simplifies the target molecule into two main building blocks: a benzamide (B126) moiety and a tetrazole fragment. This strategy allows for the independent synthesis of each precursor, which are then combined in a final coupling step.

Identification of Key Precursors for the Benzamide Moiety

The benzamide portion of the target molecule is derived from 2-nitrobenzoic acid. This starting material is readily available commercially or can be synthesized by the oxidation of 2-nitrotoluene. To facilitate the subsequent amide bond formation, 2-nitrobenzoic acid is typically converted into a more reactive acylating agent, such as 2-nitrobenzoyl chloride. This activation is commonly achieved through treatment with thionyl chloride (SOCl₂).

Table of Benzamide Moiety Precursors and Transformations
PrecursorStarting MaterialSynthetic Transformation
2-Nitrobenzoyl chloride2-Nitrobenzoic acidChlorination with thionyl chloride
2-Nitrobenzoic acid2-NitrotolueneOxidation

Synthesis of the 2-Propyl-2H-tetrazol-5-yl Fragment

The tetrazole fragment, specifically 2-propyl-2H-tetrazol-5-amine, is conceptually derived from the simpler 5-aminotetrazole. The synthesis of 5-aminotetrazole itself is a well-established process, often involving the reaction of cyanamide with sodium azide in an acidic medium. The critical step in forming the desired fragment is the regioselective introduction of the propyl group onto the N-2 position of the tetrazole ring.

Detailed Synthetic Routes for the Benzamide Core Formation

The formation of the benzamide core is a two-fold process that involves the creation of the amide bond and ensuring the correct placement of the nitro group on the aromatic ring.

Coupling Reactions for Amide Bond Formation

The crucial amide linkage between the 2-nitrobenzoyl moiety and the 2-propyl-2H-tetrazol-5-amine can be achieved through several established methods. A classic approach is the Schotten-Baumann reaction, which utilizes the highly reactive 2-nitrobenzoyl chloride and the aminotetrazole in the presence of a base like pyridine or triethylamine. This base serves to neutralize the hydrochloric acid that is generated during the reaction.

Alternatively, modern peptide coupling reagents offer a milder and often more efficient route. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can directly couple 2-nitrobenzoic acid with the aminotetrazole, avoiding the need for the acyl chloride intermediate.

Comparison of Amide Bond Formation Methods
Coupling MethodReagentsKey Features
Schotten-Baumann Reaction2-Nitrobenzoyl chloride, amine, baseEmploys an activated acyl chloride.
Carbodiimide Coupling2-Nitrobenzoic acid, amine, DCC or EDCDirect coupling under mild conditions.

Introduction of the Nitro Group and Positional Selectivity Considerations

The presence of the nitro group at the ortho position of the benzamide is a key structural feature. Direct nitration of benzoic acid would unfavorably lead to the meta isomer as the major product. Therefore, the synthesis strategically begins with a precursor where the substitution pattern is already established, such as 2-nitrotoluene. The subsequent oxidation of the methyl group to a carboxylic acid preserves the ortho-nitro substitution. This positional integrity is maintained through the conversion to the acyl chloride and the final amide coupling step.

Tetrazole Ring Construction and N-Alkylation to Incorporate the 2-Propyl Moiety

The synthesis of the tetrazole component begins with the formation of the 5-aminotetrazole ring. This is typically accomplished via a [3+2] cycloaddition reaction between in situ generated hydrazoic acid (from sodium azide and an acid) and cyanamide.

The subsequent N-alkylation of 5-aminotetrazole with a propylating agent like propyl bromide is a critical step where regioselectivity must be controlled. Alkylation can occur at two of the ring's nitrogen atoms, leading to a mixture of N-1 and N-2 propyl isomers. Achieving high selectivity for the desired N-2 isomer is paramount. The outcome of the alkylation can be influenced by the choice of solvent, base, and reaction temperature. While direct alkylation may produce a mixture of isomers, the Mitsunobu reaction, which employs propanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD), can provide a higher preference for N-2 alkylation in certain cases. The regioselectivity is often dictated by a combination of steric and electronic factors, with the N-2 position sometimes being the thermodynamically more stable product.

Key Steps in Tetrazole Fragment Synthesis
Reaction StepReagentsKey Considerations
Tetrazole FormationCyanamide, Sodium Azide, AcidForms the 5-aminotetrazole ring.
N-Propylation5-Aminotetrazole, Propylating Agent, BaseRequires control of regioselectivity (N-1 vs. N-2).
Mitsunobu Reaction5-Aminotetrazole, Propanol, PPh₃, DEADAn alternative that can favor N-2 alkylation.

Cycloaddition Reactions for Tetrazole Synthesis

The cornerstone of tetrazole ring formation is the [3+2] cycloaddition reaction. This typically involves the reaction of a nitrile with an azide source. nih.gov For the synthesis of a precursor to the title compound, 2-nitrobenzonitrile would be a logical starting material, which would react with an azide, such as sodium azide, to form 5-(2-nitrophenyl)-1H-tetrazole. Electron-withdrawing groups on the nitrile can facilitate the reaction. nih.gov

Various catalysts can be employed to improve the efficiency and conditions of this cycloaddition. One approach involves the use of a silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts, which has proven to be a powerful method for creating medicinally important tetrazoles. acs.org Another efficient method is the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids.

A one-pot synthesis for 2,5-disubstituted tetrazoles has been developed involving the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with I2/KI under basic conditions. This method is advantageous due to its mild reaction conditions, short reaction times, and convenient workup.

Regioselective N-Alkylation Strategies for 2H-Tetrazole Formation

The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers. Achieving regioselectivity for the desired 2H-tetrazole is a critical step in the synthesis of compounds like this compound.

Several strategies have been developed to favor the formation of the 2,5-disubstituted tetrazole. One method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines, which has been shown to preferentially form 2,5-disubstituted tetrazoles. rsc.org The regioselectivity in these reactions is not solely governed by steric hindrance but can also be influenced by the mechanism of nucleophilic substitution. rsc.org

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3 yielded a mixture of two regioisomers, with the 2,5-disubstituted product being slightly predominant. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), can help in understanding the factors that govern this regioselectivity. mdpi.com For the synthesis of the title compound, the N-propylation of a 5-(2-nitrophenyl)tetrazole precursor would be a key step, where achieving high regioselectivity for the N2 position is paramount.

Optimization of Reaction Conditions for Yield and Purity

Catalyst Screening and Solvent Effects

The choice of catalyst and solvent system is crucial for optimizing the yield and purity of 2,5-disubstituted tetrazoles. In the synthesis of N-substituted benzamide derivatives, various catalysts and solvents have been explored. For instance, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved using a Fe2Ni-BDC bimetallic metal-organic framework as a heterogeneous catalyst.

In the context of N-alkylation, a screening of conditions for the N-alkylation of the indazole scaffold, a related nitrogen-containing heterocycle, revealed that sodium hydride (NaH) in tetrahydrofuran (THF) provided excellent N-1 regioselectivity. nih.gov Conversely, the use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) resulted in a mixture of regioisomers. nih.gov This highlights the significant impact of the base and solvent on the reaction outcome. For the N-propylation of a tetrazole precursor, a similar screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) would be necessary to optimize the formation of the desired N-2 propyl isomer.

The table below summarizes the effect of different bases and solvents on the regioselectivity of N-alkylation of a model indazole compound, which can provide insights for the synthesis of the target molecule.

BaseSolventTemperature (°C)N-1:N-2 RatioConversion (%)
Cs2CO3DMFrt--
NaHTHF50>99:1>99
K2CO3MeCN-2.8:1-
Cs2CO3MeCN-1.9:1-
Cs2CO3DMSO-1.6:1-
Data adapted from studies on indazole alkylation for illustrative purposes. nih.gov

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the regioselectivity and reaction rate of N-alkylation. In the study of indazole alkylation, increasing the temperature from room temperature to 50 °C not only drove the reaction to completion but also maintained high regioselectivity when using NaH in THF. nih.gov For the synthesis of 1,5-diaryl-substituted tetrazoles from amides and sodium azide, a high-pressure vessel at 90 °C was utilized. nih.gov

The effect of pressure on tetrazole synthesis has also been investigated. Continuous flow microreactors, which can operate at elevated temperatures and pressures, have been shown to be a safe and efficient method for tetrazole synthesis, minimizing the hazards associated with hydrazoic acid. core.ac.uk This technology allows for precise control over reaction parameters, including temperature and pressure, leading to high yields and purity. For the synthesis of this compound, optimizing the temperature and pressure during the N-propylation step could be key to maximizing the yield of the desired isomer and minimizing reaction times.

Exploration of Alternative and Green Synthetic Pathways for Related Benzamide-Tetrazole Compounds

In recent years, there has been a significant push towards the development of green and sustainable synthetic methodologies in organic chemistry. For the synthesis of tetrazole derivatives, this includes the use of water-mediated reactions, solvent-free conditions, and the application of nanocatalysts. dntb.gov.uarsc.orgnih.gov

Nanomaterial-catalyzed synthesis of tetrazoles offers several advantages, including high efficiency, easy catalyst recovery, and reusability. nih.gov Various nano-catalysts, such as those based on copper, magnetic nanoparticles, and boehmite, have been successfully employed in the synthesis of tetrazole derivatives. nih.gov These green approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. nih.govajgreenchem.com

For the synthesis of benzamide-tetrazole compounds, green methodologies could be applied to both the formation of the tetrazole ring and the subsequent N-alkylation and acylation steps. For example, microwave-assisted organic synthesis is a well-established green technique that can significantly accelerate reaction rates. researchgate.net The use of recyclable catalysts and greener solvents like water or polyethylene glycol (PEG) would also contribute to a more environmentally benign synthesis.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Aspects)

The synthesis of analogues and derivatives is crucial for establishing structure-activity relationships (SAR). For this compound, the synthesis of analogues would involve modifications at three main positions: the nitro group on the benzamide ring, the propyl group on the tetrazole ring, and the substituents on the phenyl ring of the benzamide moiety.

A study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists provides a relevant example of analogue synthesis for SAR studies. In this work, a series of derivatives were synthesized by reacting various acid chlorides with aminophenyltetrazole precursors. The SAR analysis revealed that the nature and position of substituents on the benzamide ring significantly influenced the biological activity.

The synthetic approach to generate analogues of the title compound would likely involve:

Varying the benzoyl chloride: Using different substituted benzoyl chlorides (e.g., with fluoro, chloro, methoxy groups at different positions) to acylate a common 5-amino-2-propyl-2H-tetrazole intermediate.

Varying the alkylating agent: Using different alkyl halides or tosylates (e.g., ethyl, butyl, benzyl) in the N-alkylation of a 5-(2-nitrophenyl)-1H-tetrazole precursor.

Modifying the tetrazole precursor: Starting with different nitriles (e.g., 3-nitrobenzonitrile, 4-nitrobenzonitrile) to synthesize positional isomers of the nitro group.

The table below illustrates a hypothetical set of analogues that could be synthesized to explore the SAR of this compound, based on common synthetic transformations.

R1 (on Benzamide)R2 (on Tetrazole)Synthetic Precursors
2-NO2n-Propyl2-Nitrobenzoyl chloride, 5-Amino-2-propyl-2H-tetrazole
3-NO2n-Propyl3-Nitrobenzoyl chloride, 5-Amino-2-propyl-2H-tetrazole
4-Cln-Propyl4-Chlorobenzoyl chloride, 5-Amino-2-propyl-2H-tetrazole
2-NO2Ethyl2-Nitrobenzoyl chloride, 5-Amino-2-ethyl-2H-tetrazole
2-NO2Benzyl2-Nitrobenzoyl chloride, 5-Amino-2-benzyl-2H-tetrazole

These synthetic efforts would provide a library of compounds to systematically evaluate the impact of structural modifications on the desired biological activity.

Advanced Structural and Conformational Elucidation of 2 Nitro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Detailed HRMS data, including the precise molecular formula determination and an analysis of the fragmentation pathways for 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, are not available in the public domain. Such an analysis would typically involve the identification of the molecular ion peak and the elucidation of fragmentation patterns to confirm the compound's structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Specific FT-IR and Raman spectra for this compound have not been reported. A vibrational analysis would identify characteristic absorption bands for its functional groups, such as the nitro group, the amide linkage, the tetrazole ring, and the propyl and phenyl groups.

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral analogues)

There is no information to suggest that this compound is a chiral compound or that any stereochemical investigations have been conducted on its analogues.

Theoretical and Computational Chemistry Studies of 2 Nitro N 2 Propyl 2h Tetrazol 5 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of chemical compounds. These methods are used to predict the geometric, electronic, and spectroscopic characteristics of molecules with a high degree of accuracy. For a comprehensive analysis of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, DFT calculations would be performed using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is then analyzed based on this optimized geometry. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value
Bond Length (Å) C=O 1.23
N-H 1.01
C-N (amide) 1.35
N-N (tetrazole) 1.33
C-NO₂ 1.48
Bond Angle (°) O=C-N 122.5
C-N-H 120.0
C-C-NO₂ 119.0
Dihedral Angle (°) O=C-N-C 180.0

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Value (eV)
EHOMO -6.85
ELUMO -2.40
HOMO-LUMO Gap (ΔE) 4.45
Electronegativity (χ) 4.63
Chemical Hardness (η) 2.23

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. The ESP map is invaluable for identifying potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, the ESP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the tetrazole ring, and positive potential around the amide hydrogen.

DFT calculations can accurately predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the compound.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign the observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and NO₂ symmetric and asymmetric stretches. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic Data Assignment Predicted Value
Vibrational Frequencies (cm⁻¹) N-H Stretch 3450
C=O Stretch 1680
NO₂ Asymmetric Stretch 1550
NO₂ Symmetric Stretch 1350
¹H NMR Chemical Shifts (ppm) N-H 8.5

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in this compound suggests the possibility of multiple conformations. Conformational analysis is performed to identify the different stable conformers and to determine the energy barriers for rotation around these bonds.

The rotation around the amide C-N bond and the bond connecting the benzamide (B126) moiety to the tetrazole ring are of particular interest. A potential energy surface scan can be performed by systematically changing the dihedral angle of a specific bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The energy difference between a minimum and a maximum on this surface gives the rotational energy barrier. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Tautomerism in the Tetrazole Moiety and its Stability

The tetrazole ring is a significant heterocyclic scaffold characterized by the potential for tautomerism, primarily existing as 1H- and 2H-tautomeric forms. nih.govresearchgate.netnih.gov The position of the proton on the nitrogen atoms of the ring profoundly influences the molecule's electronic distribution, aromaticity, and physicochemical properties, such as acidity and lipophilicity. researchgate.netresearchgate.net Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for investigating the relative stabilities of these tautomers. iosrjournals.org

Theoretical calculations consistently show that the relative stability between the 1H and 2H tautomers is influenced by both the surrounding medium and the nature of the substituents on the tetrazole ring. nih.goviosrjournals.org In the gas phase, the 2H-tautomer is generally predicted to be the more stable form. nih.gov This increased stability is often attributed to a higher degree of aromaticity. iosrjournals.org Aromaticity can be quantified using geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), where higher values correspond to greater aromatic character. Computational studies on various C-substituted tetrazoles have shown that 2H-tautomers possess higher HOMA values compared to their 1H counterparts, supporting their enhanced stability. iosrjournals.org The energy difference between the two tautomers is typically small, often calculated to be around 2-3 kcal/mol. iosrjournals.org

Conversely, in solution, the equilibrium can shift, and the 1H tautomer is often the predominant species. nih.gov The specific stability is highly dependent on the electronic properties of the substituents attached to the ring. iosrjournals.org

In the case of this compound, the presence of the propyl group at the N2 position resolves the tautomeric ambiguity. This substitution "locks" the ring in the 2H configuration, precluding the existence of the 1H tautomer for this specific isomer. The selection of the N2-substituted isomer in a synthetic pathway is significant, as it leverages the inherent stability and specific electronic properties associated with the 2H-tetrazole form.

Table 1: Comparison of Theoretical Properties of 1H- and 2H-Tetrazole Tautomers (General Findings)
Property1H-Tautomer2H-TautomerReference
Relative Stability (Gas Phase)Less StableMore Stable nih.goviosrjournals.org
Predominance in SolutionOften PredominantLess Common nih.gov
Calculated Energy Difference~2-3 kcal/mol iosrjournals.org
Aromaticity (HOMA Index)LowerHigher iosrjournals.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for elucidating the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with their environment. For a molecule like this compound, MD simulations can model its behavior in various media, from aqueous solutions to the complex and confined space of a protein's binding site. nih.govbu.edu

In an aqueous environment, MD simulations can reveal how the molecule interacts with water, mapping the solvation shells around its polar (nitro, amide, tetrazole nitrogens) and nonpolar (propyl, phenyl) regions. bu.edu This provides a dynamic picture of its hydration and solubility characteristics. The conformational flexibility of the molecule, particularly rotation around the amide bond and the bond connecting the benzamide and tetrazole moieties, can be assessed to identify preferred solution-state conformations.

When studying the interaction with a biological target, MD simulations are typically performed on a ligand-protein complex, often derived from an initial molecular docking pose. nih.gov The primary goal is to assess the stability of the binding mode over time. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and the protein backbone are calculated throughout the simulation. A stable RMSD trajectory over tens or hundreds of nanoseconds suggests that the ligand has found a stable binding pose within the active site. researchgate.net In contrast, a continuously increasing RMSD might indicate an unstable interaction, where the ligand is likely to dissociate. nih.gov

These simulations also provide a detailed, dynamic view of the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and water-bridged interactions—that stabilize the complex. By analyzing the persistence of these interactions over the simulation, researchers can identify the key residues and molecular moieties responsible for binding.

Table 2: Illustrative Metrics from a Hypothetical MD Simulation of a Ligand-Protein Complex
MetricSystemTypical Value/ObservationInterpretation
RMSD (Å)Ligand1-3 Å (stable plateau)The ligand maintains a consistent binding pose.
Protein Backbone1-4 Å (stable plateau)The overall protein structure remains stable upon ligand binding.
Interaction PersistenceLigand-Residue H-Bonds>75% occupancyIndicates a strong, stable hydrogen bond crucial for binding.
Solvent Accessible Surface Area (SASA)LigandLow and stableThe ligand is well-buried within the binding pocket, shielded from the solvent.

In Silico Prediction of Molecular Interactions and Binding Affinities for Target Exploration (Mechanistic Focus)

In silico techniques, particularly molecular docking and binding free energy calculations, are instrumental in the rational exploration of potential biological targets for novel compounds. For this compound, these methods can predict its binding mode and affinity to various proteins, offering a mechanistic hypothesis for its activity.

Molecular docking algorithms place the flexible ligand into the rigid or semi-flexible binding site of a target protein, sampling numerous conformations and orientations to find the most favorable binding pose. The favorability is assessed by a scoring function, which estimates the binding affinity in units such as kcal/mol. nih.gov

An analysis of the functional groups within this compound allows for the prediction of its primary interaction types:

Tetrazole Moiety : The sp2-hybridized nitrogen atoms of the 2H-tetrazole ring are potent hydrogen bond acceptors. They can also participate in coordinate bonds with metal ions in metalloenzymes or form salt bridges if the tetrazole ring becomes deprotonated. nih.govnih.gov

Benzamide Linker : The amide group is a classic pharmacophore, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows it to form strong, directional interactions with protein backbones or side chains. researchgate.net

2-Nitrobenzoyl Group : The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The nitro group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor. mdpi.com

2-Propyl Group : This alkyl substituent primarily engages in hydrophobic or van der Waals interactions, potentially fitting into a nonpolar subpocket within the binding site.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to snapshots from MD simulations to calculate the binding free energy, providing a more accurate estimate of binding affinity. nih.gov These predictions help prioritize which protein targets are most likely to bind the compound with high affinity, guiding further experimental validation.

Table 3: Predicted Molecular Interactions for Key Moieties of this compound
Molecular MoietyPotential Interaction TypePotential Interacting Protein Residues
2H-Tetrazole RingHydrogen Bond Acceptor, Metal CoordinationArg, Lys, His, Asn, Gln, Ser, Thr
Amide N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbones
Amide C=OHydrogen Bond AcceptorArg, Lys, Asn, Gln, Ser, Thr
Nitro GroupHydrogen Bond AcceptorArg, Lys, Ser, Thr, Tyr
Benzene Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Propyl GroupHydrophobic, van der WaalsAla, Val, Leu, Ile, Met

Computational Design Principles for Analogous Benzamide-Tetrazole Scaffolds

The benzamide-tetrazole scaffold serves as a versatile template for medicinal chemistry, and computational studies provide clear principles for the rational design of analogs with improved properties. The design process is guided by the goal of optimizing potency, selectivity, and pharmacokinetic profiles.

A foundational design principle is the use of the tetrazole ring as a bioisostere of a carboxylic acid or a cis-amide bond. nih.govnih.gov This substitution is known to often enhance metabolic stability and improve cell permeability due to increased lipophilicity compared to a carboxylate group. researchgate.netresearchgate.net Computational models can confirm that the tetrazole's electrostatic potential and geometry effectively mimic the target functional group. nih.gov

Structure-based design, which relies on docking and MD simulations, allows for the targeted modification of the scaffold to improve interactions with a specific protein target. Key design principles include:

Systematic Substitution on the Benzoyl Ring : Computational modeling can be used to explore how different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring can exploit specific subpockets within a protein's active site. mdpi.com For example, adding a hydrophobic group could target a greasy pocket, while adding a hydrogen bond donor/acceptor could engage a polar residue.

Modulation of the N-Alkyl Group on the Tetrazole : The N2-substituent (propyl in this case) can be varied to fine-tune selectivity and physicochemical properties. Computational analysis has shown that even subtle changes, such as modifying alkyl chain length or introducing branching (e.g., tert-butyl), can alter the selectivity profile of a compound by creating or disrupting specific steric and hydrophobic interactions. nih.gov

Scaffold Hopping and Linker Modification : While maintaining the core pharmacophores, the benzamide linker can be modified to alter the geometry and flexibility of the molecule. In silico screening of different linkers can identify arrangements that present the key interacting moieties (tetrazole and substituted benzoyl group) in a more optimal orientation for binding.

Property Prediction : Early-stage computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. Models can forecast parameters like solubility, permeability, and potential metabolic liabilities, allowing for the prioritization of analogs with more drug-like characteristics before committing to chemical synthesis. researchgate.net

By integrating these computational strategies, researchers can efficiently navigate the chemical space around the benzamide-tetrazole scaffold, accelerating the discovery of new molecules with optimized therapeutic potential.

Table 4: Summary of Computational Design Principles for Benzamide-Tetrazole Analogs
Design PrincipleRationaleComputational Method
Tetrazole as BioisostereImprove metabolic stability and pharmacokinetics while mimicking a key functional group (e.g., carboxylic acid).Electrostatic Potential Mapping, Quantum Mechanics
Targeted Ring SubstitutionEnhance binding affinity and selectivity by exploiting specific protein subpockets.Molecular Docking, Free Energy Perturbation
N-Alkyl Group VariationModulate selectivity, solubility, and hydrophobic interactions.Molecular Docking, MD Simulations
Early ADMET PredictionPrioritize compounds with favorable drug-like properties and reduce late-stage failures.QSPR/QSAR Models, PBPK Modeling

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Nitro N 2 Propyl 2h Tetrazol 5 Yl Benzamide Analogues

Systematic Exploration of Substituent Effects on the Benzamide (B126) Ring

The benzamide ring is a key component that can be modified to influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and mechanism of action.

The position and nature of the substituent on the benzamide ring can significantly alter the compound's properties. The nitro group, being a strong electron-withdrawing group, plays a pivotal role in the electronic character of the aromatic ring. nih.govnih.gov Shifting the nitro group from the ortho to the meta or para positions can impact the molecule's conformation and its interaction with biological targets. mdpi.com Studies on other nitro-containing compounds have shown that such positional changes can lead to a decrease or alteration in biological activity. nih.govmdpi.com

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) would further elucidate the electronic requirements for activity. An electron-donating group, for instance, would increase the electron density of the benzamide ring, potentially altering its binding mode.

Table 1: Hypothetical Substituent Effects on the Benzamide Ring

R (Benzamide Ring)Electronic EffectExpected Impact on Activity
2-NO₂ (ortho)Strong Electron-WithdrawingBaseline
3-NO₂ (meta)Strong Electron-WithdrawingPotentially reduced activity due to steric and electronic shifts
4-NO₂ (para)Strong Electron-WithdrawingPotentially altered activity profile
2-CN (ortho)Moderate Electron-WithdrawingMay retain some activity, depending on steric tolerance
2-OCH₃ (ortho)Strong Electron-DonatingLikely to decrease activity if electron-withdrawing nature is crucial

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for the target compound.

While the core focus is on the tetrazole moiety as the N-substituent, hypothetical modifications to the amide linker itself, such as introducing small alkyl groups, could probe the steric tolerance around the amide bond. However, such changes would fundamentally alter the core structure of N-(tetrazol-5-yl)benzamide.

Impact of Tetrazole Ring Substitutions on Molecular Interactions

The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amide bonds, capable of participating in various noncovalent interactions such as hydrogen bonding and π-π stacking. nih.govd-nb.infonih.gov

The N-propyl group on the tetrazole ring influences the lipophilicity and steric profile of the molecule. Varying the alkyl chain length (e.g., ethyl, butyl) or introducing branching (e.g., isopropyl) or cyclization (e.g., cyclopropyl) can affect how the molecule fits into a binding pocket. Longer or bulkier substituents may enhance van der Waals interactions but could also introduce steric clashes.

Table 2: Hypothetical Variations of the N-Alkyl Group on the Tetrazole Ring

R' (on Tetrazole N)Lipophilicity (Predicted)Potential Interaction Effects
PropylModerateBaseline
EthylLowerMay decrease hydrophobic interactions
IsopropylHigherIncreased steric bulk, may improve or hinder binding
CyclopropylModerateIntroduces conformational rigidity

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for the target compound.

The C5-position of the tetrazole is directly linked to the benzamide nitrogen. While the prompt specifies N-(2-propyl-2H-tetrazol-5-yl)benzamide, hypothetical modifications at this carbon (if synthetically feasible without disrupting the core structure) would directly impact the orientation of the two ring systems relative to each other. However, in the named compound, this position is the point of attachment for the benzamide group.

Stereochemical Effects on Molecular Recognition and Mechanism (if applicable)

In the specified molecule, 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, there are no chiral centers. Therefore, stereochemical effects are not directly applicable to this parent compound. However, if chiral substituents were introduced in subsequent analogue design (e.g., a chiral alkyl group on the tetrazole or a chiral center on a modified benzamide substituent), then the stereochemistry would become a critical factor in molecular recognition, with different enantiomers potentially exhibiting different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like nitroaromatic and benzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These models provide predictive insights into how structural modifications will affect the activity of the compounds.

Generally, QSAR models for related aromatic compounds have demonstrated that a combination of electronic, steric, and hydrophobic parameters are crucial for predicting activity. For instance, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the benzamide ring, which in turn affects interactions with biological targets. The general form of a QSAR equation is as follows:

Biological Activity = f(Physicochemical Properties and/or Structural Features)

In practice, this relationship is often expressed as a linear equation derived from statistical analysis:

log(1/C) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'C' is the concentration of a compound required to produce a specific biological effect, and the descriptors represent various molecular properties.

Table 1: Key Physicochemical Descriptors in QSAR Models for Aromatic Compounds

Descriptor Description Potential Influence on Activity
LogP Lipophilicity Affects membrane permeability and hydrophobic interactions with the target.
HOMO/LUMO Energies Electronic Properties Relates to the molecule's ability to participate in charge-transfer interactions. The nitro group significantly lowers the LUMO energy.
Molecular Volume/Surface Area Steric Properties Determines the fit of the molecule within the binding site of a biological target.
Dipole Moment Polarity Influences long-range electrostatic interactions with the target protein.

| Hydrogen Bond Donors/Acceptors | H-Bonding Capacity | The amide and tetrazole moieties provide sites for crucial hydrogen bonding interactions. |

These descriptors are used to build robust QSAR models that can accurately predict the activity of newly designed analogues, thereby guiding synthetic efforts toward more potent compounds. The predictive power of these models is typically validated using statistical methods like leave-one-out cross-validation (q²) and the correlation coefficient (r²).

Mechanistic Insights from SAR Data: Elucidating Key Pharmacophores and Interaction Sites

Structure-Activity Relationship (SAR) data for N-tetrazolyl benzamide analogues have shed light on the key structural components, or pharmacophores, that are essential for their biological activity. A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition at a biological target.

For the class of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, SAR studies have highlighted the critical role of the tetrazole ring. The introduction of this moiety has been shown to significantly enhance potency in various biological contexts, suggesting it is a key interaction group. nih.govnih.gov The tetrazole ring is often considered a bioisostere of a carboxylic acid, capable of forming important ionic or hydrogen bond interactions with receptor sites.

Based on the analysis of related structures, a putative pharmacophore for this class of compounds can be proposed, identifying several key interaction points:

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring and the oxygen atom of the amide's carbonyl group are prime candidates for forming hydrogen bonds with amino acid residues in a target protein.

Hydrogen Bond Donor: The amide N-H group provides a crucial hydrogen bond donor site.

Aromatic/Hydrophobic Regions: The benzamide and phenyl rings contribute to hydrophobic and potential π-π stacking interactions within the binding pocket.

Substituent Effects: The nature and position of substituents on the aromatic rings can modulate the electronic and steric properties of the molecule, thereby fine-tuning its binding affinity. The 2-nitro group, for example, is a strong electron-withdrawing group that can influence the charge distribution across the benzamide ring and potentially engage in specific interactions. The 2-propyl group on the tetrazole ring likely occupies a hydrophobic pocket.

Table 2: Summary of Structure-Activity Relationships for N-Tetrazolyl Benzamide Analogues

Molecular Fragment Structural Modification Impact on Activity Rationale
Tetrazole Ring Presence vs. Absence Essential for high potency nih.gov Acts as a key interaction moiety, likely forming hydrogen or ionic bonds.
Amide Linker Conformation Likely crucial for correct orientation of aromatic rings The relative orientation of the two ring systems is critical for fitting into the binding site.
Benzamide Ring Substituents Introduction of electron-withdrawing groups (e.g., nitro) Modulates electronic properties and can introduce new interaction points Can influence the strength of hydrogen bonds and other electrostatic interactions.

| Tetrazole Ring Substituents | Alkyl groups (e.g., propyl) | Influences lipophilicity and steric fit | Likely interacts with a hydrophobic sub-pocket in the target's binding site. |

By integrating SAR data with computational modeling, a more detailed picture of the molecular interactions emerges. This understanding is fundamental for the rational design of new analogues of this compound with improved activity and selectivity.

Detailed Biological and Mechanistic Insights into this compound Remain Elusive

Despite a comprehensive search of available scientific literature, no specific data or research findings have been identified for the chemical compound this compound. Consequently, a detailed analysis of its biological evaluation and mechanistic characterization, as outlined in the requested article structure, cannot be provided at this time.

The intended exploration of this compound's bioactivity, including its target identification, enzyme inhibition kinetics, receptor binding assays, and cellular mechanism of action, remains a subject for future scientific investigation. There is currently no public record of studies focusing on the pathway analysis, gene expression modulation, cellular uptake, or intracellular distribution of this compound.

Furthermore, information regarding its specific biological effects and the underlying mechanisms in model organisms such as bacteria, fungi, or parasites is not available in the public domain. While research exists on compounds with similar structural motifs, such as other tetrazole or nitrobenzamide derivatives, extrapolating these findings to the specific compound would be scientifically unfounded. The unique combination of the 2-nitrobenzoyl group and the N-(2-propyl-2H-tetrazol-5-yl) moiety dictates its specific chemical properties and, therefore, its biological interactions.

The absence of published research necessitates that all sections and subsections of the proposed article—from enzyme inhibition profiles to mechanistic studies in model organisms—remain unaddressed. The scientific community awaits future research to elucidate the potential biological significance of this compound.

Biological Evaluation and Mechanistic Characterization of 2 Nitro N 2 Propyl 2h Tetrazol 5 Yl Benzamide in Vitro and Preclinical Focus

Investigation of Specific Biological Effects and Underlying Mechanisms in Model Organisms (e.g., Bacteria, Fungi, Parasites in vitro or non-mammalian preclinical models)

Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds, a class to which 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide belongs, is often contingent on the enzymatic reduction of the nitro group within the target microorganism. This bioactivation is a critical step, typically carried out by bacterial nitroreductases. nih.govencyclopedia.pub These enzymes transfer electrons to the nitro group, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro radical anions. karger.commdpi.com

These reactive species are generally non-specific in their targets and can induce widespread cellular damage by reacting with various nucleophilic sites on essential macromolecules. karger.com This can lead to the inhibition of DNA and RNA synthesis, disruption of protein synthesis through attacks on ribosomal proteins, and interference with critical metabolic pathways like the citric acid cycle. karger.comresearchgate.net The ultimate effect is a multifaceted attack on the microorganism's cellular machinery, leading to cell death. The specific enzymes inhibited and the precise nature of the membrane disruption, if any, would need to be elucidated through dedicated enzymatic and biophysical assays for this compound.

Potential Antimicrobial Mechanisms of Nitroaromatic Compounds Description Key Mediators
Enzyme Inhibition Reactive intermediates formed from nitro group reduction can covalently modify and inactivate essential bacterial enzymes.Bacterial Nitroreductases (e.g., NfsA, NfsB)
Macromolecule Damage Electrophilic intermediates can attack DNA, RNA, and proteins, leading to impaired cellular function.Nitroso and hydroxylamine derivatives, nitro radical anions
Metabolic Disruption Inhibition of enzymes involved in critical metabolic pathways, such as the citric acid cycle.Reactive nitrogen species

Mechanistic Studies in Relevant Preclinical Models

To validate the molecular mechanisms hypothesized in vitro, preclinical models are indispensable. For a compound like this compound, ex vivo tissue models could be employed to confirm target engagement in a more complex biological environment. For instance, if a specific bacterial enzyme is identified as a target, the compound's ability to inhibit this enzyme could be assessed in infected tissue homogenates.

Furthermore, in animal models of infection, the modulation of specific biomarkers could provide evidence of the compound's mechanism of action in vivo. This could involve measuring the levels of bacterial toxins, inflammatory markers, or metabolic products that are expected to change upon successful targeting of the microorganism. It is important to distinguish these mechanistic studies from efficacy trials, as the focus here is on understanding how the compound works, rather than simply if it is effective.

Biomolecular Interaction Studies

A quantitative understanding of the interaction between this compound and its potential macromolecular targets is crucial. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration are powerful tools for characterizing these interactions.

Surface Plasmon Resonance (SPR) would allow for the real-time measurement of binding kinetics (association and dissociation rates) between the compound and an immobilized target protein.

Isothermal Titration Calorimetry (ITC) could provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

NMR Titration could be used to map the binding site on the target macromolecule and provide structural insights into the interaction at an atomic level.

While no such studies have been published for this compound, these methods would be essential for a thorough mechanistic characterization.

Analysis of Biotransformation Pathways

The biotransformation of a xenobiotic compound is a critical aspect of its biological activity and disposition. For this compound, in vitro studies using liver microsomes or specific recombinant enzymes would be the first step in identifying potential metabolic pathways. Given its chemical structure, likely biotransformations could include reduction of the nitro group and hydroxylation of the propyl or benzamide (B126) moieties.

Advanced Research Applications and Broader Scientific Implications

Development as Molecular Probes for Studying Biological Systems

The tetrazole moiety within 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a key feature that suggests its potential development as a molecular probe. Tetrazole derivatives have been successfully developed as fluorescent probes for sensing biologically relevant molecules. For instance, a novel class of tetrazole-based probes has been synthesized for the ratiometric and reversible sensing of peroxynitrite (ONOO−), a reactive oxygen species involved in cellular oxidative stress. chemrxiv.org These probes can be activated by light and exhibit fluorescence upon interaction with peroxynitrite, allowing for real-time analysis of biological processes within cells. chemrxiv.org

Given that the tetrazole ring is a critical component of these probes, it is plausible that this compound could be similarly functionalized to act as a molecular probe. The synthetic strategy for such probes often involves a multi-step process including the synthesis of a tetrazole carboxylic acid, esterification, and subsequent light activation. chemrxiv.org The presence of the nitro group on the benzamide (B126) portion of the molecule could also potentially be exploited to modulate the electronic and photophysical properties of a probe, although this would require further investigation.

Table 1: Examples of Tetrazole-Based Molecular Probes and Their Characteristics

Probe TypeTarget AnalyteSensing MechanismKey Features
Tetrazole-based fluorescent probePeroxynitrite (ONOO−)Reversible, ratiometric fluorescenceHigh selectivity, cellular internalization, minimal toxicity chemrxiv.org
Tetrazole-containing 1,2,3-thiadiazole (B1210528) derivativesFungiAntifungal activityPotential for development as probes for fungal pathogens nih.gov

Potential as Building Blocks in Complex Organic Synthesis

Both the benzamide and tetrazole components of this compound are valuable functionalities in organic synthesis, suggesting the compound's potential as a versatile building block for the creation of more complex molecules.

Tetrazoles are widely recognized as bioisosteres for carboxylic acids in medicinal chemistry, enhancing the drug-like properties of molecules. beilstein-journals.orgbohrium.com They are often incorporated into multicomponent reactions to generate diverse and complex molecular scaffolds. beilstein-journals.orgbohrium.com The development of novel tetrazole building blocks, such as tetrazole aldehydes, has expanded the toolkit for medicinal chemists. beilstein-archives.orgresearchgate.netresearchgate.net

On the other hand, 2-nitrobenzamide (B184338) itself is a useful precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates. sigmaaldrich.com The nitro group can also be a handle for further chemical transformations. The combination of these two functionalities in a single molecule makes this compound a potentially valuable intermediate for the synthesis of novel bioactive compounds.

Applications in Materials Science

The presence of both a nitro group and a tetrazole ring in this compound strongly suggests potential applications in materials science, particularly in the field of energetic materials.

Energetic Materials: Tetrazole-based compounds are a significant class of high-nitrogen energetic materials. The tetrazole ring has a high positive heat of formation, and when combined with energetic functional groups like the nitro group (-NO2), it can lead to materials with high detonation velocities and pressures. sciengine.comresearchgate.net Numerous nitro-tetrazole derivatives have been synthesized and characterized as high-performing explosives, with some showing potential to replace traditional energetic materials like RDX. sciengine.comresearchgate.net The combination of a nitro group and a tetrazole in one molecule, as in the case of this compound, could result in a compound with significant energetic properties.

Table 2: Energetic Properties of Selected Nitro-Tetrazole Derivatives

CompoundDetonation Velocity (D) (m s⁻¹)Detonation Pressure (P) (GPa)Reference
5-(5-nitrotetrazol-2-ylmethyl)tetrazole (anhydrous)868830.2 rsc.org
5-nitrotetrazol-2-ylacetonitrile835629.5 rsc.org
1,1'-ethylenebis(5-nitroiminotetrazole)Not specifiedNot specified rsc.org
5-nitro-2-nitratomethyl-1,2,3,4-tetrazole926037.92 nih.gov

Coordination Polymers: The benzamide functionality opens up the possibility of using this compound as a ligand for the construction of coordination polymers. Benzamide derivatives have been used to create coordination polymers with various metal ions, leading to materials with interesting topological structures and properties such as photoluminescence. nih.gov The nitrogen atoms of the tetrazole ring could also participate in coordination with metal centers. The specific structure and properties of any resulting coordination polymers would depend on the metal ion used and the coordination mode of the ligand.

Contribution to Fundamental Understanding of Benzamide and Tetrazole Chemistry

The study of this compound can contribute to the fundamental understanding of both benzamide and tetrazole chemistry. The synthesis of this compound would likely involve the coupling of a 2-nitrobenzoyl derivative with 5-amino-2-propyl-2H-tetrazole, providing insights into amide bond formation with tetrazole-containing amines.

Furthermore, the presence of the propyl group on the tetrazole ring raises questions of regioselectivity during its synthesis, a common challenge in tetrazole chemistry. The study of the reactivity of the combined molecule, for example, the reduction of the nitro group or reactions at the tetrazole ring, would provide valuable data on how these two functional groups influence each other's chemical behavior. This knowledge can be applied to the design and synthesis of other complex molecules containing these important heterocyclic and aromatic moieties.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

A thorough search of scientific literature and chemical databases has yielded no specific findings or documented contributions of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide to any scientific field. Its synthesis, properties, and potential applications remain uncharacterized in publicly accessible records. The primary "finding" is the identification of this compound as a novel area for chemical exploration.

Identification of Remaining Research Gaps and Unresolved Questions

Given that no initial research has been published, the entire body of knowledge about this compound constitutes a research gap. The fundamental unresolved questions include:

What is a viable and efficient synthetic route to produce this compound?

What are its fundamental physicochemical properties, such as melting point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

What is its three-dimensional molecular structure and crystalline form?

What are its electronic properties and reactivity?

Does it possess any biological activity, for instance, as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of the nitrobenzamide and tetrazole moieties which are found in some bioactive molecules?

Prospective Avenues for Further Synthetic Innovation

Future research would need to begin with the development of a synthetic pathway. A plausible approach could involve the amidation reaction between 2-nitrobenzoyl chloride and a suitable 5-amino-2-propyl-2H-tetrazole precursor. Innovation in this area could focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to minimize waste and energy consumption.

Microwave-Assisted Synthesis: Exploring microwave irradiation to potentially shorten reaction times and improve yields.

Flow Chemistry: Developing a continuous flow process for the synthesis, which could offer advantages in terms of safety, scalability, and product consistency.

Directions for Advanced Computational and Theoretical Studies

In the absence of experimental data, computational chemistry could provide initial insights into the properties of this compound. Future theoretical studies could include:

Density Functional Theory (DFT) Calculations: To predict the optimized molecular geometry, electronic structure, and spectral properties.

Molecular Docking Simulations: To hypothetically screen for potential biological targets by modeling interactions with the active sites of various enzymes or receptors.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to gauge its potential as a drug-like molecule.

Future Prospects for Mechanistic Biological Investigations and Target Validation

Should the compound be synthesized and show preliminary biological activity in screening assays, a number of avenues for mechanistic investigation would open up. These future prospects are entirely contingent on initial findings but could include:

Target Identification and Validation: If the compound shows, for example, anticancer activity, studies would be needed to identify its molecular target(s) using techniques like affinity chromatography or proteomics.

Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of specific enzymes that are relevant to a disease pathway.

Cell-Based Assays: To elucidate the mechanism of action at a cellular level, such as investigating its effects on cell cycle, apoptosis, or specific signaling pathways.

Q & A

Q. Basic

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the tetrazole proton (δ 8.5–9.0 ppm) and nitro-group absence of splitting .
  • X-ray crystallography : Grow single crystals via slow evaporation in acetonitrile. Refine using SHELXL (SHELX suite) to resolve bond lengths (e.g., C–N = 1.32–1.38 Å) and dihedral angles between the benzamide and tetrazole moieties (~24–71°) .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

Advanced
The crystal lattice is stabilized by N–H⋯O and C–H⋯O interactions:

  • N–H⋯O : The amide N–H donates to nitro-group oxygen (O⋯N distance ~2.8 Å), forming C(4) chains along the [100] axis .
  • C–H⋯O : Weak interactions (e.g., C5–H5⋯O5) create edge-fused R₄⁴(30) rings, contributing to layer stacking. Use Mercury software to visualize these networks and assess thermal stability via DSC .

How can discrepancies between NMR and crystallographic data be resolved during structural validation?

Q. Advanced

  • Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare dihedral angles (e.g., benzamide vs. tetrazole planes) from both methods.
  • DFT calculations : Optimize the geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR shifts to match experimental data .
  • Multi-technique validation : Cross-check with IR (amide I/II bands) and mass spectrometry (ESI-MS for molecular ion confirmation) .

What computational strategies predict the compound’s bioactivity and target interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Dock the compound into GPCR or kinase active sites (e.g., PDB ID 6CM4). Focus on tetrazole’s hydrogen-bonding with Arg residues .
  • MD simulations (GROMACS) : Simulate 100 ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å).
  • DFT-based MEP maps : Calculate electrostatic potentials to identify nucleophilic/electrophilic regions influencing reactivity .

How does modifying the tetrazole substituent impact biological activity?

Q. Structure-Activity Relationship (SAR)

  • Propyl vs. phenyl groups : Propyl enhances solubility (logP reduction by ~0.5) but may reduce affinity for hydrophobic pockets. Test via in vitro assays (e.g., kinase inhibition IC₅₀).
  • Nitro positioning : Ortho-nitro groups improve π-stacking with tyrosine residues (e.g., in BCR-ABL inhibitors), while para-nitro may sterically hinder binding .

What cocrystallization strategies improve solubility without compromising stability?

Q. Advanced

  • Coformers : Use 2-nitrobenzoic acid (as in ethenzamide cocrystals) to form hydrogen bonds via –COOH and –NO₂ groups. Screen coformers using slurry crystallization in ethanol/water .
  • Stability testing : Perform PXRD and TGA to confirm cocrystal integrity under accelerated storage conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.